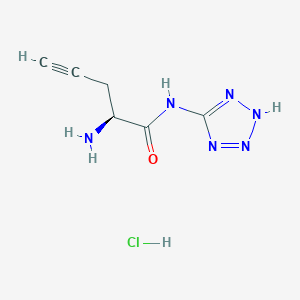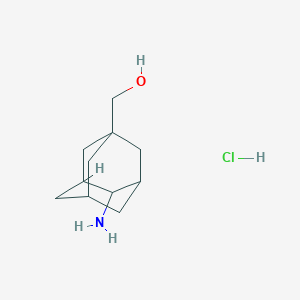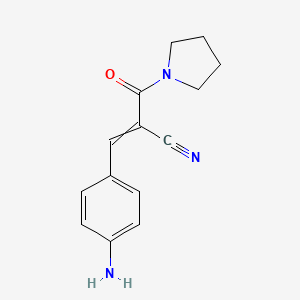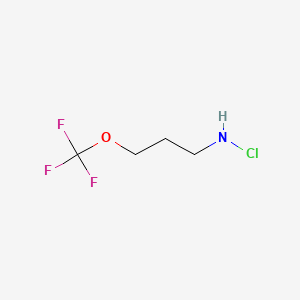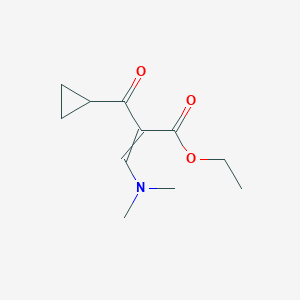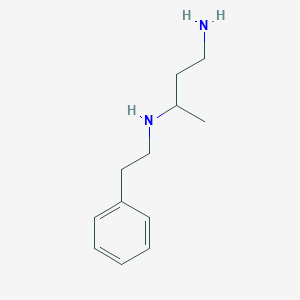
3-N-(2-phenylethyl)butane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-N-(2-phenylethyl)butane-1,3-diamine is an organic compound that belongs to the class of 1,3-diamines These compounds are characterized by the presence of two amino groups attached to the first and third carbon atoms of a butane chain The phenylethyl group attached to the nitrogen atom adds to the complexity and potential functionality of the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-(2-phenylethyl)butane-1,3-diamine can be achieved through several methods. One common approach involves the reaction of 1,3-dibromobutane with 2-phenylethylamine in the presence of a base such as sodium hydroxide. The reaction typically proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by the amino groups from the 2-phenylethylamine.
Another method involves the reductive amination of 3-oxo-1-phenylbutane with 2-phenylethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This method provides a more direct route to the desired diamine by forming the carbon-nitrogen bonds in a single step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-N-(2-phenylethyl)butane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
3-N-(2-phenylethyl)butane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-N-(2-phenylethyl)butane-1,3-diamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylethyl group can enhance binding affinity and selectivity towards certain molecular targets, while the diamine moiety can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diaminopropane: A simpler diamine with a shorter carbon chain.
1,3-Diaminobutane: Similar structure but lacks the phenylethyl group.
2-Phenylethylamine: Contains the phenylethyl group but lacks the additional amino group.
Uniqueness
3-N-(2-phenylethyl)butane-1,3-diamine is unique due to the presence of both the phenylethyl group and the 1,3-diamine structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The phenylethyl group can enhance lipophilicity and membrane permeability, while the diamine structure provides multiple sites for chemical modification and interaction with other molecules.
Propiedades
Fórmula molecular |
C12H20N2 |
|---|---|
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
3-N-(2-phenylethyl)butane-1,3-diamine |
InChI |
InChI=1S/C12H20N2/c1-11(7-9-13)14-10-8-12-5-3-2-4-6-12/h2-6,11,14H,7-10,13H2,1H3 |
Clave InChI |
MOISNRLATWGSBX-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN)NCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


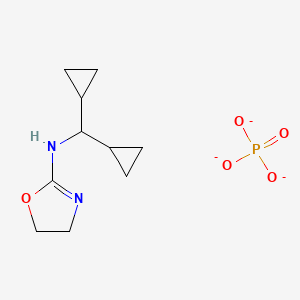

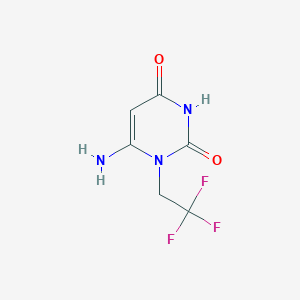

![N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine](/img/structure/B15060908.png)
![4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B15060916.png)
![4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid](/img/structure/B15060923.png)
![(6S)-6-amino-3-(diaminomethylideneamino)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid](/img/structure/B15060924.png)
